molecular formula C7H14N2 B067283 (1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine CAS No. 162301-36-2

(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine

Cat. No. B067283
M. Wt: 126.2 g/mol
InChI Key: BCVQNNYIBKSEDZ-LYFYHCNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine, also known as (−)-Cytisine, is a naturally occurring alkaloid found in several plant species, including Laburnum anagyroides and Cytisus laburnum. It has been used traditionally as a smoking cessation aid due to its nicotine-like effects on the brain. In recent years, it has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

(−)-Cytisine acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR), which is involved in the transmission of signals in the nervous system. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the nAChR is responsible for the nicotine-like effects of (−)-Cytisine, including increased focus, concentration, and mood enhancement.

Biochemical And Physiological Effects

(−)-Cytisine has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with reward and motivation. It has also been shown to increase serotonin release, which is involved in mood regulation. Additionally, (−)-Cytisine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One advantage of using (−)-Cytisine in lab experiments is its low toxicity compared to other compounds that target the nAChR. It also has a relatively short half-life, which allows for precise control over dosing. However, its low solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on (−)-Cytisine. One area of interest is its potential as a treatment for addiction, particularly for nicotine addiction. It has also been suggested that it may have potential in the treatment of other substance use disorders, such as opioid addiction. Additionally, research is needed to fully understand the mechanisms underlying its neuroprotective and anti-inflammatory effects, which may have implications for the treatment of various neurological and inflammatory diseases.

Synthesis Methods

(−)-Cytisine can be synthesized through several methods, including extraction from plant sources, chemical synthesis, and microbial fermentation. The most common method of extraction involves the use of solvents to isolate the alkaloid from the plant material. Chemical synthesis involves the use of various reagents and catalysts to produce the desired compound. Microbial fermentation involves the use of microorganisms, such as fungi or bacteria, to produce the alkaloid.

Scientific Research Applications

(−)-Cytisine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. Studies have also suggested that it may have potential in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

(1R,6S,8R)-3-azabicyclo[4.2.0]octan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-3-5-1-2-9-4-6(5)7/h5-7,9H,1-4,8H2/t5-,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVQNNYIBKSEDZ-LYFYHCNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1C[C@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine

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